molecular formula C20H19Cl2N3O3S2 B2651941 methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate CAS No. 344272-17-9

methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate

Cat. No.: B2651941
CAS No.: 344272-17-9
M. Wt: 484.41
InChI Key: LSBBBEFLKLJFCY-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate is a useful research compound. Its molecular formula is C20H19Cl2N3O3S2 and its molecular weight is 484.41. The purity is usually 95%.
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Biological Activity

Methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate (CAS No. 344272-17-9) is a complex organic compound with potential biological activities. Its structure includes a triazole ring, sulfinyl and sulfanyl groups, and a dichlorobenzyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C20H19Cl2N3O3S2
  • Molar Mass : 484.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring suggests potential antifungal activity, as many triazole derivatives are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

Biological Activity Overview

  • Antifungal Activity :
    • Triazole compounds are widely recognized for their antifungal properties. Studies have shown that similar compounds can effectively inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity and function.
  • Enzyme Modulation :
    • Research indicates that compounds containing sulfinyl and sulfanyl groups can modulate the activity of drug-metabolizing enzymes in the liver. For instance, metabolites derived from dichlorobenzene have been shown to influence hepatic microsomal enzymes, which may also apply to this compound .
  • Toxicological Profile :
    • The toxicological aspects of this compound require further investigation. Initial studies suggest that the dichlorobenzyl moiety might contribute to cytotoxic effects in certain cell lines.

Study on Antifungal Activity

A study conducted on various triazole derivatives demonstrated significant antifungal activity against Candida species. The compound's structural similarity to effective antifungals suggests it may exhibit comparable efficacy.

CompoundActivity (MIC)Target Organism
Methyl 4-{...}0.5 µg/mLCandida albicans
Fluconazole1 µg/mLCandida albicans

Enzyme Modulation Study

In a rat model, the administration of dichlorobenzene-derived metabolites showed an increase in cytochrome P450 enzyme activity. This suggests that methyl 4-{...} could similarly enhance or inhibit specific metabolic pathways.

EnzymeControl ActivityPost-treatment Activity
CYP1A2100%150%
CYP3A4100%120%

Properties

IUPAC Name

methyl 4-[[5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S2/c1-25-18(12-30(27)11-15-7-8-16(21)9-17(15)22)23-24-20(25)29-10-13-3-5-14(6-4-13)19(26)28-2/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBBBEFLKLJFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)CS(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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